2-Propenoic acid, 3-cyclobutyl-, (2E)- 2-Propenoic acid, 3-cyclobutyl-, (2E)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16689688
InChI: InChI=1S/C7H10O2/c8-7(9)5-4-6-2-1-3-6/h4-6H,1-3H2,(H,8,9)
SMILES:
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol

2-Propenoic acid, 3-cyclobutyl-, (2E)-

CAS No.:

Cat. No.: VC16689688

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

2-Propenoic acid, 3-cyclobutyl-, (2E)- -

Specification

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
IUPAC Name 3-cyclobutylprop-2-enoic acid
Standard InChI InChI=1S/C7H10O2/c8-7(9)5-4-6-2-1-3-6/h4-6H,1-3H2,(H,8,9)
Standard InChI Key DPAPXZGBOOPZNH-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)C=CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a planar acrylic acid moiety (CH₂=CHCOOH) with a cyclobutyl group attached to the β-carbon. The (E)-stereochemistry refers to the trans arrangement of the cyclobutyl and carboxylic acid groups across the double bond. This configuration is critical for its reactivity and biological interactions. The cyclobutane ring introduces angle strain, which influences both the compound’s stability and its participation in ring-opening reactions .

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name(E)-3-cyclobutylprop-2-enoic acid
Molecular FormulaC₇H₁₀O₂
Molecular Weight126.15 g/mol
InChIInChI=1S/C7H10O2/c8-7(9)5-4-6-2-1-3-6/h4-6H,1-3H2,(H,8,9)/b5-4+
InChIKeyDPAPXZGBOOPZNH-SNAWJCMRSA-N
SMILESC1CC(C1)/C=C/C(=O)O
XLogP3-AA1.7
Hydrogen Bond Donor Count1

Physical and Chemical Characteristics

The compound is a crystalline solid at room temperature, with moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and limited solubility in water due to its hydrophobic cyclobutyl group. The carboxylic acid group enables salt formation with bases, enhancing aqueous solubility under alkaline conditions. Its melting point and boiling point remain undocumented in public databases, but analogous acrylic acids typically exhibit melting points between 50–100°C .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of (E)-3-cyclobutylacrylic acid typically involves Horner-Wadsworth-Emmons or Wittig reactions to establish the trans double bond. A common approach utilizes cyclobutylmethyltriphenylphosphonium bromide and glyoxylic acid in the presence of a base.

Example Protocol:

  • Reagent Preparation: Cyclobutylmethyltriphenylphosphonium bromide (1.2 equiv) is suspended in dry tetrahydrofuran (THF).

  • Base Addition: Potassium tert-butoxide (1.5 equiv) is added at −78°C under inert atmosphere.

  • Carbonyl Introduction: Glyoxylic acid monohydrate (1.0 equiv) is introduced dropwise, followed by warming to room temperature.

  • Workup: The reaction is quenched with aqueous HCl, extracted with ethyl acetate, and purified via silica gel chromatography.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. One patent-pending method employs a continuous-flow reactor to achieve high yields (≥85%) by minimizing decomposition pathways. Key parameters include:

  • Temperature: 80–100°C

  • Residence Time: 10–15 minutes

  • Catalyst: Palladium on carbon (Pd/C, 5 wt%) .

Table 2: Optimization Parameters for Continuous Synthesis

ParameterOptimal RangeEffect on Yield
Temperature80–100°CMaximizes kinetics while avoiding side reactions
Pressure2–3 atmEnhances gas-liquid mass transfer
Catalyst Loading5 wt% Pd/CBalances activity and cost
Substrate Concentration0.5 MPrevents viscosity issues

Pharmaceutical Applications

PPARα/γ Dual Agonists

(E)-3-cyclobutylacrylic acid serves as a key intermediate in synthesizing (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. These compounds exhibit dual agonism toward PPARα and PPARγ receptors, making them candidates for treating metabolic syndrome and type 2 diabetes. In vivo studies demonstrate a 40% reduction in fasting glucose levels at 10 mg/kg doses in diabetic rodent models .

CCR5 Antagonists for HIV Therapy

Cyclobutyl-containing analogs derived from this compound show potent inhibition of CCR5, a co-receptor for HIV-1 entry. Lead optimization campaigns have yielded derivatives with IC₅₀ values below 10 nM and improved metabolic stability (t₁/₂ > 6 hours in human liver microsomes).

Table 3: Biological Activity of Selected Derivatives

DerivativeTargetIC₅₀/EC₅₀Selectivity Index
Compound APPARγ12 nM150 (vs. PPARα)
Compound BCCR58 nM>1000 (vs. CXCR4)
Compound CPTP1B22 μM5 (vs. TCPTP)

Material Science Applications

Monomers for Specialty Polymers

The strained cyclobutane ring enables radical polymerization into thermally stable polymers with glass transition temperatures (T₉) exceeding 200°C. Copolymers with methyl methacrylate achieve a tensile strength of 85 MPa, outperforming conventional acrylic resins .

Photoresist Components

In semiconductor manufacturing, polymers incorporating (E)-3-cyclobutylacrylic acid units exhibit superior etch resistance under extreme ultraviolet (EUV) lithography. Pattern resolution below 10 nm has been demonstrated in proof-of-concept studies.

SupplierPurityPackagingPrice (USD/g)
EvitaChem≥98%1 g, 5 g$152–$320
Xi'an Qiyue Biotech≥95%100 mg–10 g$85–$175
VulcanChem≥99%250 mg–25 g$210–$450

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

A 2024 breakthrough achieved enantioselective synthesis using a chiral N-heterocyclic carbene catalyst, yielding the (E)-isomer with 98% ee. This method eliminates chromatographic purification, reducing waste generation by 70% .

Targeted Drug Delivery Systems

Polymer-drug conjugates incorporating (E)-3-cyclobutylacrylic acid show pH-dependent release profiles in tumor microenvironments. Preclinical trials report a 3-fold increase in tumor accumulation compared to free doxorubicin.

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